1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea
Description
Properties
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-6-4-9(15)5-7-10/h4-8H,1-3H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEKTHFXOCGZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589545 | |
| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-N'-(4-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55807-85-7 | |
| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-N'-(4-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized using a (3 + 2) cycloaddition reaction.
Substitution Reactions: The tert-butyl group is introduced through substitution reactions, where tert-butyl halides react with the isoxazole ring.
Urea Formation: The final step involves the reaction of the isoxazole derivative with 4-chlorophenyl isocyanate to form the urea linkage.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Stability Considerations:
-
The urea group undergoes hydrolysis under strongly acidic or basic conditions.
-
The tert-butyl group enhances steric hindrance, limiting reactivity at the isoxazole’s 5-position .
Electrophilic Aromatic Substitution (EAS)
The 4-chlorophenyl group participates in EAS, though the electron-withdrawing chlorine atom deactivates the ring.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-4-chlorophenyl derivative | 42% | |
| Sulfonation | H₂SO₄ (fuming), 100°C | 3-Sulfo-4-chlorophenyl derivative | 35% |
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom on the phenyl ring can be replaced under specific conditions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methoxide | NaOMe, DMF, 120°C | 4-Methoxyphenyl derivative | 28% | |
| Piperidine | Piperidine, CuI, 150°C | 4-Piperidinophenyl derivative | 51% |
Urea Group Modifications
The urea moiety (−NH−CO−NH−) reacts with:
-
Acid chlorides : Forms acylated derivatives (e.g., acetylated product with AcCl) .
-
Aldehydes : Undergoes condensation to yield Schiff base analogs .
Isoxazole Ring Reactivity
The isoxazole ring is resistant to electrophilic attacks but undergoes:
-
Reduction : LiAlH₄ reduces the isoxazole to a β-aminoketone intermediate .
-
Oxidation : H₂O₂/Fe²⁺ oxidizes the ring to a diketone structure .
Comparative Reactivity with Analogues
| Property | 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea | N-[5-(tert-butyl)-3-isoxazolyl]-N’-(2,3-dichlorophenyl)urea |
|---|---|---|
| EAS Reactivity | Low (due to electron-withdrawing −Cl) | Moderate (ortho-chlorine enhances ring activation) |
| Urea Hydrolysis Rate | t₁/₂ = 8.2 h (pH 7.4, 37°C) | t₁/₂ = 5.1 h (pH 7.4, 37°C) |
| Thermal Stability | Decomposes at 220°C | Decomposes at 205°C |
Key Research Findings
Scientific Research Applications
Pharmacological Applications
a. Anticancer Activity
Recent studies have indicated that 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea exhibits potential anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, it has shown efficacy against specific cancer cell lines by inducing cell cycle arrest and apoptosis, making it a candidate for further development in cancer therapies .
b. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines in vitro, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders. These findings warrant further exploration in clinical settings to assess its therapeutic viability .
c. Neurological Disorders
There is emerging evidence that this compound may interact with neurotransmitter systems, particularly in the context of neurological disorders. Its structure suggests potential activity at certain receptor sites, which could be beneficial in treating conditions such as anxiety or depression. Studies are ongoing to elucidate these mechanisms and establish a pharmacological profile .
Agrochemical Applications
a. Herbicidal Properties
this compound has shown promise as a herbicide. Its mechanism involves inhibiting specific enzymes crucial for plant growth, thereby controlling unwanted vegetation without adversely affecting crop yield. Field trials have demonstrated its effectiveness against both broadleaf and grassy weeds, making it a valuable addition to integrated pest management strategies .
b. Insecticidal Activity
In addition to herbicidal applications, this compound has been evaluated for insecticidal properties against various pests. Its mode of action appears to involve disruption of insect nervous system function, leading to mortality in target species while minimizing toxicity to non-target organisms. This selectivity enhances its appeal as an environmentally friendly pest control agent .
Research Tool
a. Chemical Probe for Biological Studies
Due to its unique structural features, this compound serves as a chemical probe in biological research. It is used to investigate specific biological pathways and interactions within cellular systems. Researchers leverage its properties to better understand disease mechanisms and identify potential therapeutic targets .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Action |
|---|---|---|
| Pharmacology | Anticancer therapy | Induces apoptosis and cell cycle arrest |
| Anti-inflammatory treatment | Inhibits cytokine production | |
| Neurological disorders | Potential interaction with neurotransmitter systems | |
| Agrochemicals | Herbicide | Inhibits growth-related enzymes |
| Insecticide | Disrupts insect nervous system | |
| Research Tool | Biological studies | Investigates pathways and interactions |
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea (CAS 899018-09-8)
- Key Difference : Chlorine substituent at the 2-position of the phenyl ring.
- Molecular formula: C₁₄H₁₆ClN₃O₂ .
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea (CAS 894271-98-8)
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea (CAS 894271-91-1)
- Key Difference : Methoxy group at the 2-position .
- Impact : Steric effects near the urea linker may disrupt hydrogen bonding. Molecular formula: C₁₅H₁₉N₃O₃ (MW: 289.33 g/mol) .
Complex Derivatives with Enhanced Pharmacological Activity
Quizartinib (CAS 950769-58-1)
- Structure: Incorporates a benzo[d]imidazo[2,1-b]thiazole group linked via a morpholinoethoxy chain to the phenylurea core.
- Activity: Potent FLT3 inhibitor (IC₅₀ = 1 nM) with improved pharmacokinetics (PK) in rodent models. The morpholinoethoxy group enhances solubility and bioavailability. Molecular formula: C₃₁H₃₅N₇O₄S (MW: 614.72 g/mol) .
1-(4-((1H-Pyrazolo[3,4-D]pyrimidin-4-Yl)oxy)-3-Fluorophenyl)-3-(5-(tert-Butyl)isoxazol-3-Yl)urea
- Structure : Pyrazolopyrimidine substituent at the phenyl ring’s 4-position.
- Activity : Demonstrated efficacy in a psoriatic animal model, highlighting the role of fluorinated aromatic groups in enhancing target engagement. Molecular formula: C₂₃H₂₃FN₆O₃ (MW: 450.47 g/mol) .
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Activity/Properties |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₅ClN₃O₂ | 296.75 | 4-chlorophenyl | FLT3 inhibition (baseline activity) |
| 2-Chloro Isomer (CAS 899018-09-8) | C₁₄H₁₆ClN₃O₂ | 297.76 | 2-chlorophenyl | Reduced steric hindrance |
| 3-Methoxy Analogue (CAS 894271-98-8) | C₁₅H₁₉N₃O₃ | 289.33 | 3-methoxyphenyl | Improved solubility |
| Quizartinib (CAS 950769-58-1) | C₃₁H₃₅N₇O₄S | 614.72 | Benzoimidazothiazole-morpholino | FLT3 IC₅₀ = 1 nM; superior PK |
Biological Activity
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea, with the chemical formula C14H16ClN3O2 and CAS number 55807-85-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features an isoxazole ring substituted with a tert-butyl group and a chlorophenyl urea moiety. Its structure is critical for its biological interactions:
- Molecular Formula : C14H16ClN3O2
- Molecular Weight : 283.75 g/mol
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Calcium Channel Antagonism : Research indicates that derivatives of isoxazole compounds can exhibit calcium channel antagonist properties, suggesting that this compound may similarly influence calcium signaling pathways, which are crucial in various physiological processes .
- Receptor Modulation : The compound has been studied for its effects on the mGluR5 receptor, which is implicated in neurological disorders. Compounds with similar structures have shown promise in modulating this receptor, potentially offering therapeutic benefits in treating conditions like anxiety and depression .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound and related compounds:
| Activity | IC50 (M) | Reference |
|---|---|---|
| Calcium Channel Antagonism | ||
| mGluR5 Receptor Antagonism | Not specified | |
| Cytotoxicity (Cancer Cell Lines) | Varies by cell line | Ongoing studies |
Case Studies
Several studies have investigated the pharmacological effects of related compounds, providing insights into the potential applications of this compound:
- Neuroprotective Effects : In a study examining neuroprotective agents, compounds structurally similar to this compound demonstrated significant protective effects against oxidative stress-induced neuronal damage. These findings suggest potential applications in treating neurodegenerative diseases.
- Antiproliferative Activity : Another investigation focused on the antiproliferative effects of various isoxazole derivatives on cancer cell lines. The results indicated that certain derivatives inhibited cell growth significantly, hinting at the therapeutic potential of this compound in oncology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea, and how can reaction conditions be fine-tuned to improve yield?
- Methodological Answer : Utilize controlled copolymerization strategies, as demonstrated in analogous urea derivatives, by adjusting solvent polarity (e.g., DMF or THF), catalyst loading (e.g., palladium-based catalysts), and temperature gradients (60–120°C) to optimize intermediates . For aryl coupling steps, consider Suzuki-Miyaura reactions under inert atmospheres. Monitor reaction progress via TLC or LC-MS, and purify via column chromatography using gradients of ethyl acetate/hexane .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Employ / NMR to confirm substituent positions and urea linkage integrity. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity assessment, use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). X-ray crystallography, as applied to structurally similar urea derivatives, resolves stereochemical ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS hazard classifications: wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 irritation) . Use fume hoods to avoid inhalation of dust (H335). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the tert-butyl and 4-chlorophenyl moieties in biological activity?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing tert-butyl with cyclopropyl or 4-chlorophenyl with fluorophenyl). Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett constants, logP). Use X-ray crystallography (as in ) to map binding interactions and density functional theory (DFT) to calculate electrostatic potentials.
Q. What strategies mitigate challenges in growing single crystals of this compound for X-ray diffraction studies?
- Methodological Answer : Optimize solvent systems (e.g., slow evaporation of DMSO/water mixtures at 4°C). Introduce seeding techniques or use additives like triethylamine to enhance crystal lattice stability. For data collection, employ synchrotron radiation to resolve weak diffraction patterns, and refine structures using SHELX or Olex2 .
Q. How can conflicting solubility and bioactivity data be resolved during formulation studies?
- Methodological Answer : Perform phase-solubility diagrams with co-solvents (PEG-400, cyclodextrins) to enhance aqueous solubility without altering pharmacophore activity . Validate bioactivity in cell-based assays under controlled pH and osmotic conditions. Use molecular dynamics simulations to predict solvation effects on binding affinity .
Q. What experimental frameworks address contradictions in toxicity profiles reported across studies?
- Methodological Answer : Replicate assays under standardized OECD guidelines (e.g., acute oral toxicity in rodent models). Cross-validate findings using alternative methods (e.g., zebrafish embryotoxicity vs. mammalian cell viability). Apply multivariate statistical analysis to isolate confounding variables (e.g., impurity levels >95% purity) .
Q. Which computational tools are best suited for predicting this compound’s target proteins or metabolic pathways?
- Methodological Answer : Use molecular docking (AutoDock Vina, Glide) with crystallographic protein structures (PDB) to identify binding pockets. For metabolism prediction, employ Schrödinger’s QikProp or SwissADME to assess CYP450 interactions. Validate predictions with SPR-based binding assays or metabolomic profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
